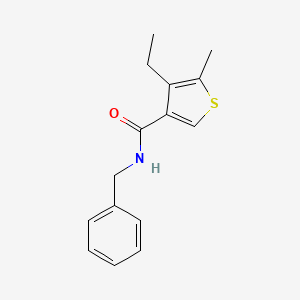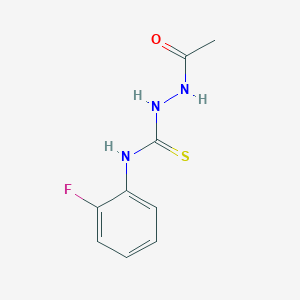![molecular formula C18H24FN3O2 B4614803 1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4614803.png)
1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-methylpiperazine
Overview
Description
The compound is part of a class of molecules that have been synthesized and analyzed for their structural and chemical properties. These studies have included conformational analysis, crystal structure determination, and investigations into their physical and chemical behaviors under various conditions.
Synthesis Analysis
Synthesis of related compounds often involves complex reactions including nucleophilic aromatic substitution, reductive amination, and reactions with various precursors to incorporate fluorine or other substituents into the piperazine ring or the benzoyl group. For example, compounds with similar structures have been synthesized using aromatic nucleophilic substitution and N-[11C]methylation of nor-methyl precursors for radiotracer applications (Bormans et al., 1996).
Molecular Structure Analysis
The molecular structure and conformation of similar compounds have been characterized using various spectroscopic methods, including NMR and X-ray crystallography. These studies have provided insights into the conformational preferences of the piperazine ring and the overall geometry of the molecules (Ribet et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of related compounds includes their behavior in electrochemical fluorination processes, where they can be transformed into perfluoroalkyl derivatives, demonstrating the influence of the piperazine and benzoyl groups on the fluorination efficiency and the properties of the resulting fluorinated compounds (Abe et al., 2001).
Physical Properties Analysis
Studies on compounds with similar structures have explored their thermal stability, phase transitions, and polymorphism, often using techniques like differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) to understand the physical behavior of these molecules under different thermal conditions (Ribet et al., 2005).
Chemical Properties Analysis
The chemical properties of these compounds, including their electrochemical characteristics and interaction with biological targets, have been a focus of research, particularly in the context of designing molecules with potential pharmacological applications. The modification of structural elements within these molecules can significantly alter their biological activity and receptor affinity (Claudi et al., 1999).
Scientific Research Applications
Arylpiperazine Derivatives in Clinical Application
Arylpiperazine derivatives, including compounds like "1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-methylpiperazine", have been extensively studied for their clinical applications, primarily in treating depression, psychosis, or anxiety. These compounds undergo significant metabolism, including CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites are known for their diverse serotonin receptor-related effects, although some also exhibit affinity for other neurotransmitter receptors. The extensive distribution in tissues, including the brain, and their subsequent metabolism highlight their potential in pharmaceutical applications (S. Caccia, 2007).
Environmental Impact of Parabens
While not directly related to "1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-methylpiperazine", research on the environmental impact of parabens, which share a benzoyl group, provides insights into the potential ecological effects of similar compounds. Parabens, used as preservatives, have been detected in water bodies, suggesting the ubiquity of such compounds due to continuous environmental introduction. Studies on parabens reveal the need for further research on the toxicity and persistence of related chlorinated by-products, highlighting a broader environmental concern for related chemical structures (Camille Haman et al., 2015).
DNA Binding and Drug Design
Compounds like Hoechst 33258, which shares structural similarities with "1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-methylpiperazine", are known to bind to the minor groove of double-stranded DNA. These interactions have implications for drug design, especially in developing radioprotectors, topoisomerase inhibitors, and other therapeutic agents. The detailed understanding of DNA sequence recognition and binding provided by studies on these compounds aids in rational drug design (U. Issar & R. Kakkar, 2013).
Synthesis and Chemical Research
Research on the synthesis of intermediates like 2-Fluoro-4-bromobiphenyl, a key component in the manufacture of non-steroidal anti-inflammatory drugs, demonstrates the chemical research applications of compounds with similar structures to "1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-methylpiperazine". Such studies not only provide pathways for the synthesis of medically relevant compounds but also explore the economic and safety aspects of large-scale production (Yanan Qiu et al., 2009).
properties
IUPAC Name |
[1-(2-fluorobenzoyl)piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c1-20-10-12-22(13-11-20)17(23)14-6-8-21(9-7-14)18(24)15-4-2-3-5-16(15)19/h2-5,14H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCNADGKDUWKLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(2,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4614724.png)


![ethyl 5-(aminocarbonyl)-4-methyl-2-[({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4614740.png)
![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4614741.png)
![N-(4-fluorobenzyl)-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4614749.png)
![N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4614759.png)

![N-cyclopentyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4614775.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4614776.png)
![2-[(2,6-dichlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B4614782.png)
![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4614788.png)
![N-(4-bromo-2-chlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide](/img/structure/B4614794.png)
![(2-methyl-1-{5-[(4-methylbenzyl)thio]-1,3,4-oxadiazol-2-yl}butyl)amine hydrochloride](/img/structure/B4614816.png)